molecular formula C19H14ClN3O2S2 B12203296 5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole

5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole

Cat. No.: B12203296
M. Wt: 415.9 g/mol
InChI Key: CYZJHVULFZUNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the Isoquinolyl Group: Using a nucleophilic substitution reaction with isoquinoline derivatives.

    Sulfonylation: Adding the sulfonyl group through a reaction with sulfonyl chloride in the presence of a base.

    Chlorination: Introducing the chlorine atom using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinolyl or thiazole rings.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine or sulfonyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole may have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with genetic transcription.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Lacks the isoquinolylamino group.

    2-(5-Isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole: Lacks the chlorine atom.

    4-[(4-Methylphenyl)sulfonyl]-1,3-thiazole: Lacks both the chlorine and isoquinolylamino groups.

Uniqueness

The presence of the isoquinolylamino group, sulfonyl group, and chlorine atom in 5-Chloro-2-(5-isoquinolylamino)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole makes it unique. These functional groups may contribute to its specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H14ClN3O2S2

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-isoquinolin-5-yl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H14ClN3O2S2/c1-12-5-7-14(8-6-12)27(24,25)18-17(20)26-19(23-18)22-16-4-2-3-13-11-21-10-9-15(13)16/h2-11H,1H3,(H,22,23)

InChI Key

CYZJHVULFZUNBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC4=C3C=CN=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.